methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidone derivative featuring a 3-bromobenzyl substituent at the N1 position and a methyl ester at the C3 position. The bromine atom on the benzyl group introduces steric bulk and electronic effects, influencing reactivity and interactions in biological systems.
Properties
IUPAC Name |
methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-3-2-4-11(14)5-9/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUVLSHOQCRWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS No. 1172707-30-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrNO3, with a molecular weight of 300.16 g/mol. The compound features a pyrrolidine ring, a bromophenyl group, and a carboxylate ester, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrNO3 |
| Molecular Weight | 300.16 g/mol |
| CAS Number | 1172707-30-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl moiety may enhance lipophilicity, facilitating membrane permeability and interaction with biological macromolecules. Preliminary studies suggest that it may modulate enzymatic activities related to inflammation and cellular signaling pathways.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit the secretion of pro-inflammatory cytokines in cell culture models, suggesting its potential utility in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary assays indicate that the compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
- Cytotoxicity : In vitro studies have assessed its cytotoxic effects on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation.
Case Study 1: Anti-inflammatory Activity
A study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in human peripheral blood mononuclear cells (PBMCs). Results demonstrated that at concentrations around 50 µM, the compound significantly reduced IL-6 production by approximately 50%, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against selected strains .
Research Findings
Recent investigations into the structure-activity relationship (SAR) have highlighted the importance of the bromophenyl group in enhancing biological activity. Modifications to this moiety can influence both potency and selectivity towards specific targets.
Table: Structure–Activity Relationship Findings
| Compound Variation | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 25 | Anti-inflammatory |
| Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate | 30 | Antimicrobial |
| Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate | 45 | Cytotoxicity |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl, F): The 3-bromobenzyl group in the target compound enhances lipophilicity and may influence π-π stacking interactions compared to smaller halogens (F, Cl) .
- Synthetic Methods: Most derivatives are synthesized via esterification of carboxylic acids with methanol/H$2$SO$4$ or via Michael addition to introduce phosphoryl groups (e.g., ) .
Physicochemical Properties
- Melting Points : The 4-methoxycarbonylphenyl analog (Compound 3, ) has a reported melting point of 142–143°C, while brominated or chlorinated derivatives likely have higher melting points due to increased molecular symmetry and halogen-induced crystallinity.
- Molecular Weight : The brominated compound (MW ~348.18 g/mol) is heavier than fluoro (MW ~251.25 g/mol) or chloro (MW ~269.68 g/mol) analogs, impacting pharmacokinetic properties like diffusion rates .
Structural Analysis Techniques
- NMR Spectroscopy : $^1$H-NMR and $^13$C-NMR data (e.g., ) confirm substituent placement and ring puckering, with bromine causing distinct deshielding effects compared to other halogens .
- X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () are used to resolve puckering conformations, critical for understanding steric interactions in the pyrrolidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
